While specific details of the synthesis of N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea are not described in the provided literature, the compound was discovered through high-capacity screening and subsequent chemical optimization. [] This suggests a multi-step synthesis process involving the screening of various chemical libraries and iterative modifications to optimize its properties.
N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea acts as a potent and selective antagonist of the CCR1 receptor. [] It binds to the receptor and blocks the binding of its natural ligands, such as macrophage inflammatory protein-1α (MIP-1α), RANTES, and monocyte chemotactic protein-3 (MCP-3). [] This inhibition disrupts the downstream signaling pathways activated by these chemokines, ultimately leading to the suppression of inflammatory responses. []
N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea has shown promising results as a potential therapeutic agent for autoimmune diseases. [] Its efficacy in reducing disease severity in a rat experimental allergic encephalomyelitis model of multiple sclerosis highlights its therapeutic potential. []
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3